Dp44mT
Dp44mT
Dp44mT is an iron chelator with antiproliferative effects. It inhibits in vitro proliferation of SK-N-MC neuroepithelioma, SK-Mel-28 melanoma, and MCF-7 breast cancer cells (IC50s = 30, 60, and 60 nM, respectively) but not of normal MRC-5 fibroblasts (IC50 = >25 µM). Dp44mT increases mobilization of 59Fe from SK-N-MC cells and M109 mouse lung carcinoma cells when used at concentrations of 25 and 1 µM, respectively. It dose-dependently increases apoptosis in M109 cells in vitro. Dp44mT (2.5 µM) increases expression of the metastasis suppressor protein NDRG1 in the DU145 and PC3 human prostate cancer cell lines to a greater degree than normal prostate epithelial cells (PrECs), while also increasing expression of the tumor suppressor protein PTEN in both DU145 cells and normal PrECs. Dp44mT also enhances cytotoxicity in several multidrug resistant human cancer cell lines following transport to lysosomes by P-glycoprotein. Dp44mT (0.4 mg/kg) inhibits M109 tumor growth in mice, reducing tumor weight to 47% of control. It also reduces tumor size and weight in an oral squamous cell carcinoma mouse xenograft model when administered at a dose of 0.5 mg/kg.
Dp44mT is an iron chelator, possessing DNA-damaging activity mediated by top2a inhibition.
Dp44mT is an iron chelator, possessing DNA-damaging activity mediated by top2a inhibition.
Brand Name:
Vulcanchem
CAS No.:
152095-12-0
VCID:
VC0526576
InChI:
InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
SMILES:
CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Molecular Formula:
C14H15N5S
Molecular Weight:
285.37 g/mol
Dp44mT
CAS No.: 152095-12-0
Cat. No.: VC0526576
Molecular Formula: C14H15N5S
Molecular Weight: 285.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Dp44mT is an iron chelator with antiproliferative effects. It inhibits in vitro proliferation of SK-N-MC neuroepithelioma, SK-Mel-28 melanoma, and MCF-7 breast cancer cells (IC50s = 30, 60, and 60 nM, respectively) but not of normal MRC-5 fibroblasts (IC50 = >25 µM). Dp44mT increases mobilization of 59Fe from SK-N-MC cells and M109 mouse lung carcinoma cells when used at concentrations of 25 and 1 µM, respectively. It dose-dependently increases apoptosis in M109 cells in vitro. Dp44mT (2.5 µM) increases expression of the metastasis suppressor protein NDRG1 in the DU145 and PC3 human prostate cancer cell lines to a greater degree than normal prostate epithelial cells (PrECs), while also increasing expression of the tumor suppressor protein PTEN in both DU145 cells and normal PrECs. Dp44mT also enhances cytotoxicity in several multidrug resistant human cancer cell lines following transport to lysosomes by P-glycoprotein. Dp44mT (0.4 mg/kg) inhibits M109 tumor growth in mice, reducing tumor weight to 47% of control. It also reduces tumor size and weight in an oral squamous cell carcinoma mouse xenograft model when administered at a dose of 0.5 mg/kg. Dp44mT is an iron chelator, possessing DNA-damaging activity mediated by top2a inhibition. |
|---|---|
| CAS No. | 152095-12-0 |
| Molecular Formula | C14H15N5S |
| Molecular Weight | 285.37 g/mol |
| IUPAC Name | 3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea |
| Standard InChI | InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) |
| Standard InChI Key | XOBIGRNRXCAMJQ-UHFFFAOYSA-N |
| SMILES | CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 |
| Canonical SMILES | CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 |
| Appearance | Solid powder |
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